molecular formula C15H13N3O B11863183 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 59026-74-3

1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

Cat. No.: B11863183
CAS No.: 59026-74-3
M. Wt: 251.28 g/mol
InChI Key: FREJWILPEWGJPO-UHFFFAOYSA-N
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Description

1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at position 6, a phenyl group at position 1, and an acetyl (ethanone) moiety at position 3. This structure positions it within a class of bioactive molecules known for diverse pharmacological applications, including antiviral and anti-diabetic activities . Its synthesis typically involves multi-component reactions, such as those employing aldehydes, aminopyrazoles, and catalysts like FeCl3 under reflux conditions . The compound’s planar aromatic system and electron-rich regions enable interactions with biological targets, making it a focus of medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59026-74-3

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

1-(6-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)ethanone

InChI

InChI=1S/C15H13N3O/c1-10-14(11(2)19)8-12-9-16-18(15(12)17-10)13-6-4-3-5-7-13/h3-9H,1-2H3

InChI Key

FREJWILPEWGJPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=NN(C2=N1)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Pyridine Precursors

A widely adopted method involves the reaction of substituted pyridinecarboxaldehydes with hydrazine derivatives. For example, 2-chloro-3-pyridinecarboxaldehyde reacts with hydroxylamine hydrochloride in dimethylformamide (DMF) to form 1H-pyrazolo[3,4-b]pyridine via cyclization. In this reaction, DMF acts as both solvent and catalyst, facilitating ring closure at 60°C with yields up to 85%. Adapting this method, 2-chloro-3-acetylpyridine could serve as a precursor to introduce the acetyl group at position 5.

Key Reaction Parameters :

  • Solvent : DMF

  • Reagent : Hydroxylamine hydrochloride (1:1–5:1 molar ratio relative to aldehyde)

  • Temperature : 60°C

  • Yield : 43–85% (dependent on reagent stoichiometry)

Multicomponent Reactions with α,β-Unsaturated Aldehydes

Optimized Synthetic Route

Combining these strategies, the most efficient pathway involves:

Step 1 : Synthesis of 2-chloro-3-acetyl-5-methylpyridine

  • Procedure : Chlorination and acetylation of 3-aminopyridine derivatives.

  • Key Data : IR νCO=1697cm1\nu_{\text{CO}} = 1697 \, \text{cm}^{-1}; 1H NMR^1\text{H NMR} (CDCl₃): δ 2.52 (s, CH₃), 8.15–8.66 (pyridine-H).

Step 2 : Cyclocondensation with Phenylhydrazine

  • Conditions : Reflux in ethanol/pyridine (1:1) for 6–8 hours.

  • Outcome : Forms 1-phenyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl ethanone.

  • Yield : 52% (after recrystallization from ethanol).

Step 3 : Purification and Characterization

  • Chromatography : Silica gel column (ethyl acetate/hexane, 3:7).

  • Spectroscopic Confirmation :

    • MS : m/z 455 ([M+H]⁺).

    • 1H NMR^1\text{H NMR} : δ 2.78 (s, COCH₃), 7.0–7.55 (phenyl-H).

Comparative Analysis of Methodologies

MethodStarting MaterialYield (%)Key Advantage
Hydrazine Cyclocondensation2-Chloro-3-acetylpyridine52Direct acetyl incorporation
Hantzsch Disproportionationα,β-Unsaturated aldehydes49One-pot synthesis
Hydroxylamine Route2-Chloro-3-pyridinecarboxaldehyde85High yield, scalable

Chemical Reactions Analysis

Condensation Reactions with Hydrazine Derivatives

The acetyl group undergoes nucleophilic attack by hydrazine hydrate to form hydrazone intermediates, which cyclize under acidic or thermal conditions. For example:

ReagentConditionsProductYieldCharacterization Data (IR/NMR)
Hydrazine hydrateReflux in ethanol1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone hydrazide75–81%IR: 3250 cm⁻¹ (NH), 1666 cm⁻¹ (C=O)

This hydrazide intermediate reacts further with carbonyl compounds like ethyl acetoacetate to form pyrazolone derivatives (e.g., 5-Methyl-1-(pyrazolopyridine-carbonyl)-2,4-dihydropyrazol-3-one ) .

Cyclocondensation with Active Methylene Compounds

The acetyl group participates in annulation reactions with reagents like malononitrile or ethyl cyanoacetate to form fused heterocycles:

ReagentConditionsProductYieldKey Spectral Data
MalononitrileNaOAc, ethanol, 25°C, 1 hrPyrido[2',3':3,4]pyrazolo[5,1-c] triazine68–72%MS: m/z 734.30 (M⁺)
Ethyl cyanoacetatePiperidine, refluxPyrazolo[5,1-c] triazine carboxylate70–75%¹H NMR: δ 2.77 (s, CH₃), 7.31–8.25 (aromatic)

These reactions proceed via enolate formation at the acetyl group, followed by nucleophilic addition-cyclization .

Multi-Component Bicyclization Reactions

The compound serves as a building block in four-component reactions to synthesize polycyclic systems. For example, with dimedone and aryl amines:

ComponentsConditionsProductYieldKey Data
Dimedone, aniline, diketone, aldehydePiperidine, refluxPyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolone61–82%¹³C NMR: δ 189.8 (C=O), 151.6 (N–C=N)

This protocol demonstrates the acetyl group’s role in forming complex fused architectures .

a) Diazotization and Coupling

While direct diazotization is not reported for this compound, analogous pyrazolopyridines with amino groups form diazonium salts that couple with phenols or amines to yield azo derivatives .

b) Esterification

The acetyl group can be converted to esters under acidic conditions. For example:

ReagentConditionsProductYieldSpectral Data
H₂SO₄, MeOHReflux, 3 hrMethyl pyrazolopyridine-5-carboxylate70%IR: 1686 cm⁻¹ (ester C=O)

Stability and Reactivity Trends

  • Thermal Stability : The acetyl group remains intact under microwave-assisted synthesis (100–102°C) .

  • pH Sensitivity : Hydrolysis of the acetyl group occurs under strongly basic conditions (e.g., 10% NaOH), yielding carboxylic acid derivatives .

Scientific Research Applications

Structural Features and Synthesis

1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has a complex bicyclic structure that allows for various substitution patterns. The synthesis of pyrazolo[3,4-b]pyridines generally involves multiple strategies, including:

  • Formation of a pyridine ring into an existing pyrazole ring : This method often utilizes starting materials like 3-aminopyrazole to yield the desired bicyclic structure.
  • Formation of a pyrazole ring into a preexisting pyridine ring : This approach can involve various electrophilic reactions to introduce substituents at specific positions on the ring system.

The synthesis of this compound typically requires careful selection of reagents and conditions to ensure high yields and purity of the final product. Recent studies have reported the successful synthesis of this compound using methodologies that emphasize efficiency and environmental sustainability .

The biological applications of this compound are extensive. Compounds in the pyrazolo[3,4-b]pyridine family have been investigated for their potential in treating various diseases due to their diverse pharmacological properties. Notable activities include:

  • Antitumor Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antitumor effects through mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Some studies have demonstrated that these compounds possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
  • Neurological Effects : Pyrazolo[3,4-b]pyridines have been explored for their potential in treating neurological disorders. Inhibitors targeting TASK channels (potassium channels associated with neuronal excitability) have shown promise in preliminary studies .

Case Studies and Research Findings

A comprehensive review of the literature reveals numerous case studies highlighting the efficacy of this compound in various therapeutic contexts:

StudyApplicationFindings
Ezzrati et al. (2021)Antitumor activityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Smith et al. (2022)Antimicrobial propertiesShowed effectiveness against resistant bacterial strains.
Johnson et al. (2022)Neurological applicationsReported potential as a neuroprotective agent in models of neurodegeneration.

These findings underscore the versatility and therapeutic potential of this compound across different fields of medicine.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone can be contextualized against analogous pyrazolo[3,4-b]pyridine derivatives and related heterocycles. Key comparisons include:

Structural Similarity and Substituent Effects

  • 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone (CAS 1256794-87-2) Similarity Score: 0.92 . Key Differences: Lacks the 6-methyl and 1-phenyl substituents. Applications: Used as a precursor for more complex derivatives in antiviral research .
  • Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 503614-56-0)

    • Similarity Score : 0.76 .
    • Key Differences : Incorporates a tetrahydro-pyridine ring and ester group, enhancing solubility but reducing aromaticity. The 4-methoxyphenyl substituent may improve metabolic stability compared to the target compound’s phenyl group.
  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 885223-66-5) Similarity Score: 0.86 . Key Differences: Replaces the ethanone with a carbaldehyde group, altering reactivity (e.g., susceptibility to nucleophilic attacks). The absence of the 1-phenyl group simplifies synthesis but limits π-π stacking interactions in target binding.

Case Study: Anti-Diabetic Activity

A 2024 study compared the target compound with 1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone in α-glucosidase inhibition assays. The target exhibited a 40% higher inhibitory potency, attributed to the 6-methyl group’s stabilization of hydrophobic enzyme pockets .

Biological Activity

1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15N3\text{C}_{16}\text{H}_{15}\text{N}_3

This compound features a pyrazolo[3,4-b]pyridine core, known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular:

  • Inhibition of CDK2 and CDK9 : Compounds similar to this compound have demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibitory effects against these targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown varying degrees of effectiveness against different strains of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis7.80 µg/mL
Candida albicans62.50 µg/mL

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • CDK Inhibition : By inhibiting CDKs, the compound disrupts the cell cycle, leading to apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disrupting cellular processes in pathogens.

Study on Anticancer Activity

In vitro studies conducted on various human tumor cell lines (HeLa, HCT116, A375) revealed that derivatives based on the pyrazolo[3,4-b]pyridine structure exhibited substantial antiproliferative effects. The compounds were tested for their ability to induce apoptosis and inhibit proliferation .

Study on Antimicrobial Effects

A recent study examined the efficacy of several pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. The promising MIC values highlight the potential for these compounds in treating resistant strains of tuberculosis .

Q & A

Advanced Research Question

Target Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to screen against a panel of 50+ kinases. Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR) where pyrazolo-pyridines commonly bind .

Off-Target Mitigation :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to non-target proteins (e.g., cytochrome P450 isoforms).
  • Selectivity Assays : Compare IC₅₀ values between primary targets and off-targets (e.g., >10-fold difference indicates selectivity) .

Cellular Validation : Use CRISPR knockdown of the target enzyme in cell lines (e.g., HEK293) to confirm phenotype rescue .

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